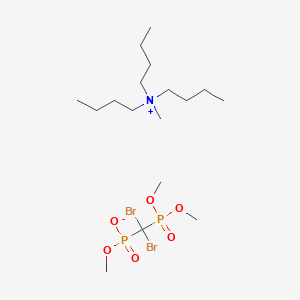
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with dibromo(dimethoxyphosphoryl)methylphosphonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
化学反应分析
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with different nucleophiles.
科学研究应用
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential as a biocidal agent due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
作用机制
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with cellular enzymes, inhibiting their activity and further contributing to the compound’s antimicrobial effects.
相似化合物的比较
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methyl-1-butanaminium acetate
- 1-Butanamine, N-butyl-N-methyl-
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (ammonium and phosphonate), which provide it with a broader range of reactivity and applications compared to similar compounds. Its ability to act as both a phase transfer catalyst and an antimicrobial agent highlights its versatility in various fields of research and industry.
属性
分子式 |
C17H39Br2NO6P2 |
|---|---|
分子量 |
575.3 g/mol |
IUPAC 名称 |
[dibromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H10Br2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-10-13(7,8)4(5,6)14(9,11-2)12-3/h5-13H2,1-4H3;1-3H3,(H,7,8)/q+1;/p-1 |
InChI 键 |
SVNCZMOMJQFQDK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)(Br)Br)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


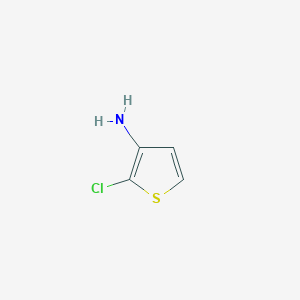
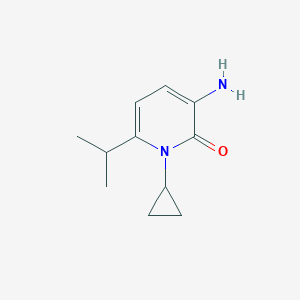
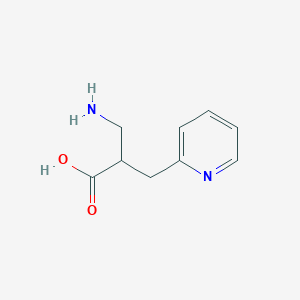
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)

![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
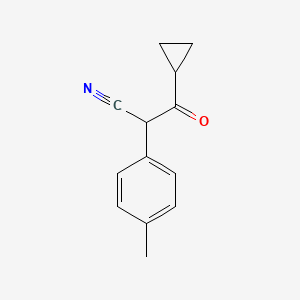
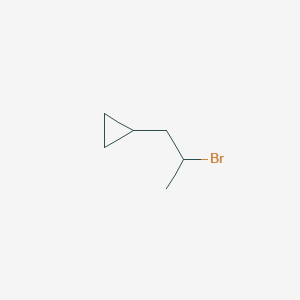
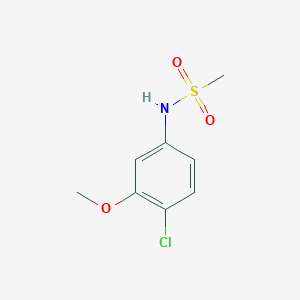
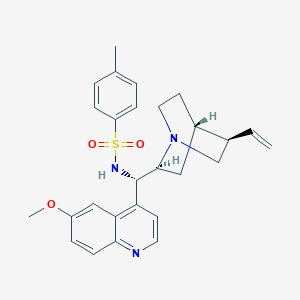
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
